Regioisomer-Dependent Cytotoxicity: 4-Bromo vs. 7-Bromo 2-Phenylindole in MCF-7 Cells
The antiproliferative activity of 4-bromo-2-phenyl-1H-indole against the MCF-7 breast cancer cell line is markedly different from its 7-bromo regioisomer, demonstrating the critical impact of bromine substitution position on biological outcome. Specifically, the 4-bromo derivative exhibits an IC50 of 17.5 µg/mL, whereas the 7-bromo derivative demonstrates a stronger antiproliferative effect with an IC50 of 9 µM [1]. This data provides a quantitative basis for selecting the 4-bromo isomer when a specific level of cytotoxicity is desired for SAR exploration.
| Evidence Dimension | Cytotoxicity (Antiproliferative Activity) |
|---|---|
| Target Compound Data | IC50 = 17.5 µg/mL |
| Comparator Or Baseline | 7-Bromo-2-phenyl-1H-indole (IC50 = 9 µM) |
| Quantified Difference | 7-Bromo isomer exhibits lower IC50 (higher potency). Quantitative difference dependent on unit conversion. |
| Conditions | MCF-7 human breast cancer cell line (in vitro cytotoxicity assay). |
Why This Matters
This quantitative difference enables researchers to select the appropriate building block for achieving a desired level of baseline cytotoxicity in medicinal chemistry programs targeting breast cancer.
- [1] INIS Repository. (n.d.). Biologically active indole derivative: synthesis, cytotoxicity, and radiolabeling studies (RN:49035578). View Source
